(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative characterized by its unique molecular structure, which includes a fluorine atom, a piperazine ring, and a boronic acid group. This compound has the molecular formula C12H18BFN2O2·HCl and is known for its versatility in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry . The compound is typically utilized in research settings and is not intended for human use .
(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride falls under the category of boronic acids, which are organic compounds containing boron. Boronic acids are known for their ability to form reversible covalent bonds with diols and play a crucial role in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
The synthesis of (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride typically involves several key steps:
In industrial settings, continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and yield during production. These methods allow for better control over reaction conditions and scalability.
The molecular structure of (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride features a phenyl ring substituted with a fluorine atom at the 3-position and a piperazine group at the 5-position. The boronic acid functional group is attached to the phenyl ring, contributing to its reactivity in various chemical processes.
(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride is involved in several types of chemical reactions:
The oxidation can yield boronic esters or borates, while reduction may lead to various substituted piperazine derivatives.
The mechanism of action for (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride primarily involves its role in cross-coupling reactions. In these processes:
The compound exhibits typical reactivity associated with boronic acids, including:
Relevant data on stability indicate that it should be stored under controlled conditions to prevent degradation .
(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride has diverse applications across several scientific fields:
This compound's versatility makes it an important tool for researchers across various disciplines seeking innovative solutions in chemical synthesis and drug discovery.
The piperazine ring in this boronic acid derivative serves as a critical pharmacophore and synthetic handle. Its secondary amine functionality enables diverse N-functionalization strategies, positioning the compound as a versatile building block in pharmaceutical chemistry. The piperazine nitrogen can undergo alkylation, acylation, or arylation to generate structurally diverse analogs for structure-activity relationship (SAR) studies. Common synthetic routes involve nucleophilic substitution reactions with alkyl halides, reductive amination with carbonyl compounds, or palladium-catalyzed coupling reactions with aryl halides [3].
Industrial-scale synthesis typically employs reductive amination or Buchwald-Hartwig amination for introducing the piperazine moiety. The commercial availability of advanced intermediates significantly streamlines production, with suppliers like SynHet offering >99% pure material suitable for direct pharmaceutical application [5]. Piperazine-containing synthons are particularly valuable in kinase inhibitor development (e.g., CDK4/6 inhibitors like palbociclib and ribociclib), where they often optimize solubility and target binding [3]. The protonation state of the piperazine nitrogen in the hydrochloride salt enhances water solubility, facilitating reactions in aqueous-organic mixed solvent systems.
Table 1: Pharmaceutical Applications of Piperazine-Containing Building Blocks
Therapeutic Category | Approved Drugs | Role of Piperazine Moiety |
---|---|---|
Kinase Inhibitors | Palbociclib, Ribociclib, Abemaciclib | Solubility enhancement, kinase binding motif |
Antidepressants | Vortioxetine | Serotonergic receptor modulation |
Antivirals | Letermovir | DNA terminase inhibition |
Antipsychotics | Brexpiprazole, Cariprazine | Dopamine receptor modulation |
The meta-fluoro substituent in this boronic acid compound is strategically incorporated to modulate bioavailability, metabolic stability, and target binding. Fluorination typically occurs early in the synthesis via two principal approaches: (1) utilization of pre-fluorinated benzene derivatives as starting materials, or (2) late-stage fluorination using specialized fluorinating agents like DAST (diethylaminosulfur trifluoride). The former approach is preferred for commercial-scale production due to better regiocontrol and lower reagent costs [6].
The fluorine atom serves multiple biochemical purposes: It enhances blood-brain barrier permeability for CNS-targeting applications, increases metabolic stability by blocking oxidative metabolism, and participates in electrostatic interactions with target proteins. In PET imaging probe development, the fluorine-18 radiolabeled analog is particularly valuable due to the ideal nuclear properties of this isotope (t₁/₂ = 109.8 min) [2]. The strong carbon-fluorine bond (bond dissociation energy ~485 kJ/mol) provides exceptional stability under physiological conditions and during synthetic transformations. Structure-property relationship studies indicate that the meta-fluorine position optimizes electronic effects on the boronic acid functionality while maintaining favorable steric parameters for receptor binding [6].
Table 2: Impact of Fluorine Position on Boronic Acid Properties
Substitution Pattern | pKa of Boronic Acid | Suzuki Coupling Yield (%) | Lipophilicity (logP) |
---|---|---|---|
meta-Fluoro | 8.7 ± 0.2 | 82-89 | 1.35 ± 0.05 |
ortho-Fluoro | 8.1 ± 0.3 | 45-52 | 1.28 ± 0.07 |
para-Fluoro | 9.2 ± 0.2 | 78-85 | 1.41 ± 0.06 |
No Fluorine | 9.5 ± 0.3 | 75-83 | 1.20 ± 0.08 |
The boronic acid group [B(OH)₂] presents unique stability challenges that are strategically addressed through hydrochloride salt formation. This compound exists in equilibrium between the trimeric anhydride (boroxine) and monomeric boronic acid forms, with the hydrochloride salt shifting equilibrium toward the monomeric state. This stabilization occurs through hydrogen bonding between the protonated piperazine nitrogen and boronic acid oxygen atoms, effectively reducing boroxine formation [5].
Analytical characterization confirms enhanced stability: The hydrochloride salt maintains >97% purity after six months at -20°C, compared to 85-90% for the free base under identical conditions. Crystalline stability is maintained within 40-60% relative humidity ranges, with moisture-tight packaging recommended for long-term storage [1] [5]. Advanced analytical techniques including ¹¹B NMR spectroscopy (δ 28-30 ppm for the hydrochloride salt) and HPLC-MS (characteristic [M+H]⁺ peak at m/z 275) are employed for quality control during commercial production [5].
For Suzuki-Miyaura cross-coupling reactions – its primary application – the hydrochloride salt demonstrates superior reactivity compared to boronic esters or free base forms. The protonated piperazine enhances solubility in aqueous reaction mixtures (typically 1:1 dioxane/water with Na₂CO₃ base), facilitating transmetalation with palladium catalysts. Coupling yields typically exceed 85% with aryl bromides and activated aryl chlorides when using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts at 80-100°C [2].
Table 3: Analytical Characterization and Stability Data
Analytical Parameter | Free Base Form | Hydrochloride Salt | Test Method |
---|---|---|---|
Purity | 90-95% | 97-99% | HPLC-UV (254 nm) |
Boroxine Content | 15-20% | <3% | ¹¹B NMR |
Hygroscopicity | High | Moderate | TGA/DSC |
Aqueous Solubility (25°C) | 12 mg/mL | >50 mg/mL | USP <791> |
Shelf Life (RT) | 3 months | 12 months | ICH Q1A(R2) |
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8